molecular formula C13H10N2O B12961223 3-Phenylbenzo[d]isoxazol-6-amine

3-Phenylbenzo[d]isoxazol-6-amine

Cat. No.: B12961223
M. Wt: 210.23 g/mol
InChI Key: ACDJSKKLCFFNIN-UHFFFAOYSA-N
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Description

3-Phenylbenzo[d]isoxazol-6-amine is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylbenzo[d]isoxazol-6-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of aromatic aldehydes with nitroacetic esters to form intermediate compounds, which are then cyclized to produce the desired isoxazole derivatives . Metal-free synthetic routes have also been explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Phenylbenzo[d]isoxazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

3-Phenylbenzo[d]isoxazol-6-amine has a broad range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Phenylbenzo[d]isoxazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenylbenzo[d]isoxazol-6-amine stands out due to its unique substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

3-phenyl-1,2-benzoxazol-6-amine

InChI

InChI=1S/C13H10N2O/c14-10-6-7-11-12(8-10)16-15-13(11)9-4-2-1-3-5-9/h1-8H,14H2

InChI Key

ACDJSKKLCFFNIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)N

Origin of Product

United States

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